2-Fluoro-3-phenylaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10FN |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-fluoro-3-phenylaniline |
InChI |
InChI=1S/C12H10FN/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
SKBOXXLOYZPVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 3 Phenylaniline and Its Precursors
Strategic Approaches to Fluorinated Aniline (B41778) Core Synthesis
The creation of fluorinated aniline cores relies on two principal strategies: introducing the fluorine atom onto a pre-existing aniline or phenyl ring, or constructing the aromatic ring with the fluorine atom already in place. The choice of strategy often depends on the availability of starting materials, desired regioselectivity, and the compatibility of functional groups.
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring. core.ac.ukmasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubresearchgate.net
Activation Strategies for Fluorine Introduction
For an SNAr reaction to proceed, the aromatic ring must be rendered susceptible to nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. core.ac.ukpressbooks.pub The position of these activating groups is crucial; they must be located at the ortho or para positions relative to the leaving group to effectively delocalize the negative charge through resonance. pressbooks.pub
In the context of synthesizing precursors to 2-Fluoro-3-phenylaniline, a common strategy involves starting with a di-substituted benzene (B151609) ring containing a suitable leaving group (like a nitro or chloro group) and an activating group. The phenyl group at the 3-position, while not a strong electron-withdrawing group, can influence the electronic properties of the ring and the regioselectivity of the substitution.
Recent advancements have also explored the use of transition metal catalysis and photoredox catalysis to facilitate nucleophilic aromatic substitution on less activated or even electron-rich aromatic rings. researchgate.netacs.org These methods can expand the scope of SNAr reactions for the synthesis of complex fluorinated anilines.
Reagents and Reaction Conditions for Direct Fluorination
The direct introduction of fluorine via SNAr typically employs a fluoride (B91410) ion source as the nucleophile. Common reagents include:
Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst, such as a crown ether or a tetraalkylammonium salt, to enhance its solubility and reactivity in organic solvents. acs.org
Cesium Fluoride (CsF): A more reactive but also more expensive alternative to KF. acs.org
Tetrabutylammonium Fluoride (TBAF): A soluble and highly reactive source of fluoride ions. acs.org
The reaction conditions for SNAr fluorination can vary significantly depending on the substrate's reactivity. Highly activated systems may react at or near room temperature, while less activated substrates often require elevated temperatures. acs.orgwhiterose.ac.uk The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) being commonly used to solvate the fluoride ion and facilitate the reaction. whiterose.ac.ukresearchgate.net
| Fluoride Source | Typical Co-reagent/Catalyst | Common Solvents | Temperature Range |
| Potassium Fluoride (KF) | Tetrabutylammonium chloride, Crown ethers | DMSO, Sulfolane | High ( > 130°C) |
| Cesium Fluoride (CsF) | - | DMF, NMP | Moderate to High |
| Tetrabutylammonium Fluoride (TBAF) | - | THF, Acetonitrile | Room Temperature to Moderate |
| Tetramethylammonium Fluoride (Me4NF) | - | Aprotic Solvents | Mild Conditions |
This table summarizes common reagents and conditions for SNAr fluorination.
Mechanistic Investigations of SNAr Pathways
The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway. core.ac.ukpressbooks.pub In the first, rate-determining step, the nucleophilic fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. core.ac.ukpressbooks.pub The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions. pressbooks.pub In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. core.ac.uk
Kinetic studies have provided significant insight into the factors governing SNAr reactions. The nature of the leaving group, the nucleophile, the solvent, and the activating groups all play a significant role in the reaction rate. acs.orgresearchgate.netresearchgate.net For instance, the reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. acs.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The C-F bond breaking occurs in the second, non-rate-determining step. masterorganicchemistry.com
Electrophilic Fluorination Protocols
Electrophilic fluorination offers an alternative approach to introducing a fluorine atom onto an aromatic ring. This method involves the reaction of an electron-rich aromatic substrate with a reagent that acts as a source of "electrophilic fluorine" (F+). alfa-chemistry.com
Utilization of Electrophilic Fluorinating Reagents
A variety of electrophilic fluorinating reagents have been developed, each with its own reactivity profile and applications. For the synthesis of fluorinated anilines, these reagents can be used to directly fluorinate an aniline derivative or a precursor. Some of the most common electrophilic fluorinating reagents include:
Selectfluor® (F-TEDA-BF4): A commercially available, stable, and versatile N-F reagent that is widely used in organic synthesis. researchgate.netmdpi.com It is known for its high reactivity and is often employed in the fluorination of electron-rich aromatic and heteroaromatic compounds. mdpi.com
N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used N-F reagent. alfa-chemistry.commdpi.com It is often employed in transition-metal-catalyzed fluorination reactions. beilstein-journals.org
N-Fluoropyridinium salts: The reactivity of these reagents can be tuned by modifying the substituents on the pyridine (B92270) ring. alfa-chemistry.com
The regioselectivity of electrophilic fluorination of anilines is governed by the directing effects of the amino group and any other substituents on the ring. The amino group is a strong ortho-, para-director. Therefore, direct fluorination of a 3-phenylaniline precursor would likely lead to fluorination at the ortho and para positions relative to the amino group. To achieve the desired this compound, a blocking group strategy or a more complex synthetic route might be necessary.
| Reagent | Abbreviation | Typical Substrates |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electron-rich aromatics, enolates |
| N-Fluorobenzenesulfonimide | NFSI | Aromatic compounds, amides, nitriles |
| N-Fluoropyridinium salts | - | Enol compounds, multi-electron aromatics |
This table presents common electrophilic fluorinating reagents and their typical substrates.
Recent research has also focused on the development of catalytic methods for electrophilic fluorination, often employing transition metals like palladium or silver to facilitate the reaction and control regioselectivity. beilstein-journals.org These methods can offer milder reaction conditions and improved functional group tolerance compared to traditional stoichiometric approaches.
Regioselectivity and Stereocontrol in Electrophilic Fluorination
Electrophilic fluorination is a primary method for introducing fluorine atoms into aromatic systems. The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the aniline or precursor ring. In the context of synthesizing fluorinated anilines, the directing effects of the amino group and other substituents are crucial.
Generally, electrophilic fluorinating reagents like Selectfluor® are employed. mdpi.com These reagents contain an electrophilic fluorine atom that is transferred to an electron-rich substrate. alfa-chemistry.com The regioselectivity in the fluorination of aniline derivatives is often dictated by the steric and electronic nature of both the substrate and the fluorinating agent. researchgate.net For instance, the presence of bulky groups can hinder fluorination at adjacent positions, while electron-donating groups activate the ortho and para positions for electrophilic attack. mdpi.comresearchgate.net
Controlling the stereochemistry during fluorination is a significant challenge, particularly when creating chiral centers. Asymmetric fluorination can be achieved using chiral catalysts, which create a chiral environment around the substrate, favoring the attack of the electrophile from a specific face. acs.orgnih.gov For example, metal complexes with chiral ligands can coordinate to the substrate, directing the incoming electrophile to a particular position with high enantioselectivity. acs.org
Key Factors Influencing Regioselectivity and Stereocontrol:
| Factor | Influence |
| Directing Groups | Electron-donating groups (e.g., amino, alkoxy) activate ortho and para positions. Electron-withdrawing groups deactivate the ring and direct meta. |
| Steric Hindrance | Bulky substituents can block access to nearby positions, favoring fluorination at less hindered sites. researchgate.net |
| Fluorinating Reagent | The size and reactivity of the N-F reagent can affect regioselectivity. researchgate.net |
| Catalyst | Chiral Lewis acids or phase-transfer catalysts can induce enantioselectivity by creating a chiral pocket around the substrate. acs.orgnih.gov |
| Reaction Conditions | Solvent, temperature, and additives can influence the outcome of the fluorination reaction. |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi)
Palladium catalysts are widely used due to their high efficiency and functional group tolerance. wikipedia.orgnih.gov
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net This method is highly valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.comgre.ac.uk For the synthesis of this compound, this could involve coupling a phenylboronic acid derivative with a 2-fluoro-3-haloaniline or vice versa. The choice of ligands, such as phosphines (e.g., PPh₃, SPhos), is critical for the reaction's success, influencing both yield and selectivity. libretexts.orgresearchgate.net
The Negishi coupling reaction couples an organozinc compound with an organic halide or triflate, also catalyzed by a palladium(0) or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates. nih.gov This method offers a convenient route for preparing fluorinated phenylalanine analogues and other complex molecules with high enantioselectivity and acceptable yields. nih.govbeilstein-journals.org The synthesis of this compound via a Negishi coupling could involve reacting a phenylzinc reagent with a 2-fluoro-3-haloaniline.
Comparison of Suzuki-Miyaura and Negishi Couplings:
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) libretexts.org | Organozinc wikipedia.org |
| Catalyst | Palladium(0) complexes libretexts.org | Palladium(0) or Nickel complexes wikipedia.org |
| Advantages | Mild conditions, stable and commercially available reagents. mdpi.com | High reactivity, good for less reactive substrates. nih.gov |
| Disadvantages | Can be slower for some substrates. | Organozinc reagents can be sensitive to moisture and air. |
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds. researchgate.netacs.orgmdpi.com While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. mdpi.comrsc.org For the synthesis of precursors to this compound, a copper-catalyzed reaction could be employed to couple an amine with an aryl halide. These reactions are often cost-effective due to the lower price of copper compared to palladium. mdpi.com
Rhodium-Catalyzed Conjugate Addition and Protonation Cascades
Rhodium catalysts are particularly effective in asymmetric conjugate addition reactions. core.ac.ukwiley-vch.de This methodology can be applied to create chiral centers with high enantioselectivity. researchgate.netresearchgate.net For instance, the asymmetric conjugate addition of an arylboronic acid to a dehydroalanine (B155165) derivative, catalyzed by a chiral rhodium complex, can produce chiral functionalized phenylalanines. researchgate.net The reaction proceeds through a cascade of conjugate addition and enantioselective protonation. researchgate.net While not a direct route to this compound itself, this method is crucial for synthesizing chiral precursors. A related synthesis involves the decarbonylation of a precursor using a rhodium catalyst like Rh(PPh₃)₃Cl. nih.govrsc.orgrsc.org
Mechanistic Insights into Catalytic Cycles
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govsioc-journal.cn
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. nih.gov
Transmetalation: The organometallic reagent (R'-M) transfers its organic group to the palladium(II) complex, replacing the halide. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst. nih.gov
In rhodium-catalyzed conjugate additions, the catalytic cycle typically involves the formation of an organorhodium species, which then adds to the α,β-unsaturated substrate. wiley-vch.de Subsequent protonation or other quenching steps yield the final product and regenerate the active catalyst. core.ac.uk The specific intermediates and pathways can vary depending on the ligands, substrates, and reaction conditions. wiley-vch.de
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgharvard.edu The strategy relies on a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. uwindsor.canih.govacs.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.
For the synthesis of precursors to this compound, a suitable DMG on an aniline or benzene derivative would be used to introduce a fluoro or phenyl group at the desired position. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.orguwindsor.ca The choice of the DMG is critical as it influences the efficiency of the metalation and must be easily converted to the desired functionality or removed. nih.gov
Common Directing Metalation Groups:
| Group | Strength |
| -CONR₂ | Strong organic-chemistry.org |
| -OCONEt₂ | Strong nih.gov |
| -OMe | Moderate organic-chemistry.org |
| -F | Moderate organic-chemistry.org |
The DoM process is highly regioselective and allows for the synthesis of polysubstituted aromatic compounds that would be difficult to prepare by other methods. harvard.edu
Directed Metalation Group Selection
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgharvard.edu In the context of synthesizing precursors for this compound, the fluorine atom itself can act as a directing group for metalation at the adjacent ortho position. researchgate.net However, in a fluoroaniline (B8554772) substrate, the amino group or a protected amino group often exerts a stronger directing effect than the fluorine atom.
To achieve metalation ortho to the fluorine atom in 2-fluoroaniline (B146934), the directing ability of the amino group must be suppressed. Standard amine protecting groups like tert-butylcarbamate (B1260302) (Boc) or pivaloyl are known to direct metalation ortho to the nitrogen atom. thieme-connect.com A successful strategy involves protecting the amine with a group that negates its directing power, thereby allowing the fluorine to control the site of lithiation. One such effective protecting group is 2,2,5,5-tetramethyl-1-aza-2,5-disila-cyclopentane, also known as "stabase". researchgate.netthieme-connect.comthieme-connect.com Protecting 2-fluoroaniline with stabase directs the metalation specifically to the C3 position, which is ortho to the fluorine atom. This method has been effectively used to prepare 2-fluoro-3-aminophenylboronates, which are key intermediates that can be further elaborated. thieme-connect.comthieme-connect.com The choice of the organolithium base is also crucial, with s-BuLi or t-BuLi often being employed. baranlab.org
Competition experiments have established a hierarchy of directing group ability, with groups like O-carbamates and amides being among the most potent. uwindsor.ca Fluorine is recognized as a potent directing group, particularly when stronger directing groups are absent or their influence is masked. researchgate.net
Subsequent Electrophilic Quenching with Fluorine Sources
Electrophilic fluorination is a primary method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This process involves the reaction of a carbon-centered nucleophile, such as an organometallic species or an electron-rich arene, with an electrophilic fluorine source ("F+"). wikipedia.orgbeilstein-journals.org While elemental fluorine (F₂) is the most fundamental electrophilic fluorinating agent, its high reactivity and lack of selectivity often necessitate the use of more sophisticated reagents. wikipedia.org
A wide array of reagents containing N-F bonds have been developed and are now commonly used due to their stability, safety, and ease of handling. wikipedia.orgresearchgate.net These reagents can be neutral or cationic. Cationic reagents are generally more reactive as the positively charged nitrogen atom enhances the electrophilicity of the fluorine. wikipedia.org
Key electrophilic fluorinating agents include:
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A highly stable, soluble, and versatile cationic reagent used extensively in organic synthesis. researchgate.net
N-Fluorobenzenesulfonimide (NFSI) : A neutral reagent that is effective for the fluorination of a wide range of nucleophiles, including stabilized carbanions and electron-rich aromatics. wikipedia.orgbeilstein-journals.org
N-fluoro-o-benzenedisulfonimide (NFOBS) : Another neutral N-F reagent used for electrophilic fluorination. wikipedia.org
Fluoroxytrifluoromethane (CF₃OF) : An O-F reagent that can be more selective for monofluorination compared to some N-F reagents. wikipedia.orggoogle.com
The choice of reagent and reaction conditions allows for the controlled fluorination of various substrates, including anilines and their derivatives. google.com Palladium catalysis can also be employed to facilitate C-H fluorination using these electrophilic sources. beilstein-journals.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Type | Common Applications |
|---|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | Fluorination of enolates, silyl (B83357) enol ethers, and electron-rich aromatics. researchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Fluorination of carbanions, aromatics, and in palladium-catalyzed reactions. wikipedia.orgbeilstein-journals.org |
| N-fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | Fluorination of organometallic reagents and other carbon nucleophiles. wikipedia.org |
Synthesis of Phenyl Moieties and Their Attachment
An alternative retrosynthetic approach involves the formation of the C-C bond between a pre-functionalized fluoroaniline and a phenyl group.
Methods for Introducing the Phenyl Group
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis. rsc.org The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly well-suited for synthesizing biaryl compounds like this compound. uliege.bewikipedia.org
This strategy typically involves the reaction of a halogenated fluoroaniline (e.g., 3-bromo-2-fluoroaniline (B1289246) or 2-fluoro-3-iodoaniline) with a phenylboronic acid or its ester derivative. The reaction is catalyzed by a palladium complex and requires a base. uliege.be A wide range of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates, accommodating various electronic and steric demands. uliege.bemdpi.com In some cases, protection of the aniline's amino group (e.g., as a trifluoroacetamide) can facilitate the cross-coupling step. uliege.be
Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Biphenylamine Synthesis
| Halogenated Aniline | Boronic Acid | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 32% | uliege.be |
| 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 51% | uliege.be |
| 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ / IMes·HCl | K₃PO₄ | 63% | uliege.be |
| 3-Bromo-2,4,6-trimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 85% | uliege.be |
This table presents data for the synthesis of substituted biphenylamines, illustrating the general applicability of the Suzuki-Miyaura reaction.
The Friedel-Crafts reaction, a classic method for alkylating and acylating aromatic rings, is generally not effective for the direct arylation of anilines. beilstein-journals.orgdoubtnut.com The primary reason for this limitation is that the amino group (-NH₂) of aniline is a Lewis base, which reacts readily with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. doubtnut.comquora.com This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic attack. doubtnut.com
Consequently, attempting a direct Friedel-Crafts reaction on aniline typically results in no alkylated or arylated product on the ring. doubtnut.com To overcome this, the amino group must be modified. One approach is to protect the amine, for example, as an amide. However, the amide group is a deactivating group, which significantly slows down the Friedel-Crafts reaction.
Modern advancements have led to the development of catalytic systems that can achieve the ortho- or para-arylation of anilines, but these often deviate from the classical Friedel-Crafts mechanism. beilstein-journals.orgresearchgate.net For instance, transition metal-catalyzed aza-Friedel-Crafts reactions have been developed for the alkylation of anilines with specific electrophiles under milder conditions. rsc.org However, the direct Friedel-Crafts arylation of an unprotected fluoroaniline to produce this compound remains a significant challenge.
Functional Group Interconversions Leading to Phenyl Group
Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is converted into another. wikipedia.orgsolubilityofthings.com This strategy can be employed in the synthesis of this compound by first attaching a precursor to the phenyl group and then converting it to the desired phenyl ring in a subsequent step.
For example, a synthetic route could involve the Suzuki coupling of a halogenated fluoroaniline with a boronic acid that is not phenylboronic acid itself, but a derivative that can be later transformed. While direct introduction of the phenyl group is common, an FGI approach could involve:
Coupling with a Cyclohexenyl or Cyclohexadienyl Precursor : A cyclohexene (B86901) or cyclohexadiene derivative could be coupled to the fluoroaniline backbone. Subsequent aromatization via an oxidation reaction would then generate the final phenyl group.
Ring-Closing Metathesis (RCM) followed by Aromatization : A diene could be attached to the aniline precursor, followed by RCM to form a six-membered ring, which is then aromatized.
Transformation of Substituents : A substituted phenyl group could be introduced via cross-coupling, and the substituents could then be removed. For instance, a methoxy-substituted phenyl group could be attached, followed by cleavage of the ether to a phenol, which could then be deoxygenated.
Total Synthesis of this compound and Related Analogues
The total synthesis of this compound and its analogues typically involves the construction of the biaryl scaffold as a key step. This is often achieved through palladium-catalyzed cross-coupling reactions, which allow for the precise formation of the carbon-carbon bond between the two phenyl rings.
The construction of the this compound backbone can be efficiently achieved through a multi-step sequence, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of this approach. uliege.be A general retrosynthetic analysis points towards the coupling of a suitably substituted aniline derivative with a phenylboronic acid.
A plausible synthetic route would commence with a commercially available and appropriately substituted bromoaniline. For instance, a synthesis could start from a precursor like 2-fluoro-3-bromoaniline. This intermediate would then be subjected to a Suzuki-Miyaura coupling with phenylboronic acid. The optimization of this cross-coupling step is crucial for achieving a high yield. Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. uliege.be
For example, a typical procedure might involve reacting the bromoaniline with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a phosphine (B1218219) ligand like P(t-Bu)₃ and a base such as sodium carbonate or potassium phosphate. uliege.be The reaction conditions would be carefully tuned to maximize the yield of the desired biphenylamine. uliege.be
The synthesis of related analogues, such as those with different substitution patterns on the phenyl ring, can be accomplished by using appropriately substituted phenylboronic acids in the Suzuki-Miyaura coupling step. uliege.beajrconline.org
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for the Synthesis of Biphenylamines uliege.be
| Entry | Bromoaniline | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 32 |
| 2 | 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 95 |
| 3 | N-protected 3-bromo-2,4,6-trimethylaniline | Phenylboronic acid | [Pd(allyl)Cl]₂ / IMes·HCl | K₃PO₄ | Toluene | 63 |
Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when dealing with multiple reactive sites on the aromatic rings.
A key chemoselective transformation is the selective reduction of a nitro group in the presence of other functional groups. For example, in a synthetic route starting from a dinitro-compound, the selective reduction of one nitro group over the other is essential. The use of reagents like iron in acetic acid has been shown to achieve such selectivity. google.com
Regioselectivity is paramount during the core cross-coupling reaction. In a Suzuki-Miyaura coupling, the reaction occurs specifically at the carbon-halogen bond. For instance, in the coupling of 2-fluoro-3-bromoaniline with phenylboronic acid, the palladium catalyst will selectively insert into the C-Br bond over the C-F bond, directing the formation of the biphenyl (B1667301) linkage to the desired position.
Furthermore, in the synthesis of more complex analogues, such as those derived from poly-iodinated benzenes, the Buchwald-Hartwig amination can be highly regioselective. Studies on 5-substituted-1,2,3-triiodobenzene have shown that amination occurs exclusively at the less sterically hindered terminal positions. researchgate.net This principle can be applied to the synthesis of complex aniline derivatives where precise control over the position of amination is required.
In multi-step syntheses of complex molecules like this compound and its analogues, protecting groups play a vital role in masking reactive functional groups to prevent unwanted side reactions. uliege.be The amino group of the aniline moiety is often protected during cross-coupling reactions to improve solubility and prevent catalyst deactivation.
A common protecting group for the aniline nitrogen is the trifluoroacetyl group, which can be introduced by reacting the aniline with trifluoroacetic anhydride. This group is robust enough to withstand the conditions of the Suzuki-Miyaura coupling and can be readily removed under basic conditions after the coupling is complete. uliege.be Another widely used protecting group is the tert-butyloxycarbonyl (Boc) group, which is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions.
Table 2: Common Protecting Groups for Anilines in Cross-Coupling Reactions uliege.be
| Protecting Group | Introduction Reagent | Deprotection Condition |
| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride | Basic hydrolysis (e.g., NaOH) |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |
Asymmetric Synthesis and Enantioselective Approaches
The synthesis of chiral analogues of this compound, where chirality may arise from atropisomerism or the presence of a stereocenter in a substituent, employs specialized asymmetric methodologies.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the context of synthesizing chiral amino acid analogues, which could be derivatives of this compound, chiral auxiliaries like the Schöllkopf bislactim ether have been successfully employed. nih.gov This method involves the alkylation of a chiral glycine (B1666218) equivalent with a suitable electrophile. For instance, a chiral phenylalanine analogue could be synthesized by alkylating the Schöllkopf reagent with a substituted benzyl (B1604629) bromide. nih.gov The diastereoselectivity of this alkylation is typically high, and the chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched amino acid.
Another class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones, often derived from chiral amino alcohols like norephedrine. nih.gov These can be acylated and then subjected to stereoselective reactions, with the chiral auxiliary directing the approach of the incoming reagent.
Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. Chiral transition metal catalysts, particularly those based on palladium and rhodium, have been instrumental in the asymmetric synthesis of a wide range of compounds.
For the synthesis of axially chiral biaryls, which could be analogues of this compound, dynamic kinetic resolution using a chiral catalyst is a powerful strategy. For example, the enantioselective synthesis of 3-arylquinolines has been achieved through the SNAr reaction of 2-fluoro-3-arylquinolines with a nucleophile in the presence of a chiral cinchona-urea catalyst. rsc.org
In the realm of synthesizing chiral amino acid derivatives, asymmetric phase-transfer catalysis has proven effective. Using cinchona alkaloid-derived quaternary ammonium (B1175870) salts as catalysts, the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides can produce a variety of unnatural α-amino acid derivatives in high yield and enantioselectivity. nih.gov
Furthermore, chiral nickel(II) complexes have been utilized for the asymmetric synthesis of fluorinated amino acids. These complexes can template the stereoselective alkylation to produce non-canonical amino acids with high enantiomeric purity. beilstein-journals.org
Diastereoselective Alkylation Methods
The asymmetric synthesis of precursors to fluorinated amino acids, including those with a structure analogous to this compound, often employs diastereoselective alkylation of chiral glycine enolate equivalents. A prominent and versatile strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. beilstein-journals.orgnih.gov This methodology allows for the gram-scale synthesis of a wide array of non-canonical amino acids with high enantiomeric purity. nih.gov
The general approach involves the alkylation of a Ni(II) complex of a glycine Schiff base with a suitable electrophile. For a precursor to this compound, this would conceptually involve a 2-fluoro-3-halobenzyl derivative. The chiral ligand on the Ni(II) complex, often derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone or similar structures, effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face. beilstein-journals.orgnih.gov This results in a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.
Table 1: Key Features of Diastereoselective Alkylation via Chiral Ni(II) Complexes
| Feature | Description | Reference |
| Chiral Auxiliary | Typically a proline-derived ligand that forms a square planar complex with Ni(II) and a glycine Schiff base. | beilstein-journals.org |
| Stereocontrol | The bulky chiral ligand blocks one face of the complex, leading to highly diastereoselective alkylation on the less sterically hindered face. | mit.edu |
| Substrate Scope | The method is applicable to a broad range of electrophiles, including various substituted benzyl halides, enabling access to diverse phenylalanine analogs. | beilstein-journals.orgresearchgate.net |
| Scalability | The synthesis can be performed on a gram-scale, which is crucial for further applications. | nih.gov |
| Product Isolation | The desired amino acid is liberated from the complex by acidic hydrolysis, and the chiral auxiliary can often be recovered and recycled. | mdpi.com |
While this method has been successfully applied to the synthesis of numerous fluorinated phenylalanine derivatives, its specific application to generate a direct precursor for this compound by alkylation with a 2-fluoro-3-substituted phenyl group has not been explicitly detailed in the reviewed literature. beilstein-journals.orgresearchgate.net However, the robustness and broad substrate scope of the Ni(II) complex methodology suggest its potential as a viable route. beilstein-journals.org
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. rsc.org
For the enantiomeric enrichment of a chiral amine like this compound, acylative kinetic resolution is a common and effective strategy. rsc.org This involves reacting the racemic amine with a chiral acylating agent in the presence of a catalyst. The two enantiomers react at different rates to form diastereomeric amides, allowing for the separation of the unreacted, enantioenriched amine from the newly formed amide. rsc.org While specific protocols for this compound are not widely documented, methods applied to structurally similar fluorinated heterocyclic amines and arylcarboxylic acids provide a framework. rsc.orgrsc.org
A recent study detailed the dynamic kinetic resolution of 2-fluoro-3-arylquinolines, which are structurally analogous to the target compound, using a chiral cinchona-urea catalyst. google.comrsc.org Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution, as it incorporates in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.
Table 2: Comparison of Kinetic Resolution Approaches
| Technique | Principle | Advantages | Potential Application | Reference |
| Acylative Kinetic Resolution | Differential rates of acylation between enantiomers using a chiral acylating agent. | Well-established, variety of available reagents. | Separation of racemic this compound. | rsc.org |
| Enzymatic Resolution | Use of enzymes (e.g., lipases, proteases) as chiral catalysts to selectively transform one enantiomer. | High enantioselectivity, mild reaction conditions. | Resolution of precursor esters or amides. | rsc.org |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the unreacted enantiomer. | Can achieve yields greater than the 50% theoretical maximum of standard KR. | High-yield synthesis of a single enantiomer of this compound. | rsc.org |
The choice of resolving agent, catalyst, and reaction conditions is critical for achieving high enantiomeric excess (e.e.) and yield. For fluorinated amines, reagents such as N-phthaloyl-(S)-amino acyl chlorides have been utilized effectively. rsc.org
Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Advanced Tracer Development
The development of positron emission tomography (PET) tracers often involves labeling bioactive molecules with the positron-emitting radionuclide fluorine-18 (¹⁸F). The relatively long half-life of ¹⁸F (109.7 minutes) allows for multi-step syntheses and distribution to imaging centers. universiteitleiden.nl
Nucleophilic [¹⁸F]Fluoride Exchange Reactions
Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules due to the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride. lookchem.com The reaction involves the displacement of a good leaving group (e.g., tosylate, mesylate, triflate, or a nitro group) by the [¹⁸F]fluoride ion. nih.gov
For the synthesis of ¹⁸F-labeled aromatic compounds like an analogue of this compound, direct nucleophilic aromatic substitution (SₙAr) is challenging unless the aromatic ring is sufficiently activated by strong electron-withdrawing groups in the ortho or para position to the leaving group. lookchem.com To overcome this limitation, transition-metal-mediated methods have been developed. Copper-mediated radiofluorination of organometallic precursors, such as arylstannanes and aryl boronate esters, has emerged as a powerful technique for labeling electron-rich and neutral aromatic rings. google.commdpi.com This approach has been successfully used to synthesize various ¹⁸F-labeled aromatic amino acids. google.comuniversiteitleiden.nl
The process typically involves:
Azeotropic drying of cyclotron-produced aqueous [¹⁸F]fluoride with an acetonitrile solution containing a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. lookchem.com
Reaction of the dried [¹⁸F]KF/K₂₂₂ complex with the precursor (e.g., an N-protected boronic ester derivative of 2-amino-3-phenylaniline) in the presence of a copper catalyst, such as Cu(OTf)₂(py)₄. mdpi.com
Subsequent deprotection and purification, typically by high-performance liquid chromatography (HPLC), to yield the final radiotracer. google.com
Table 3: Parameters for Copper-Mediated Nucleophilic ¹⁸F-Radiofluorination
| Parameter | Details | Significance | Reference |
| Precursor | Aryl boronate esters or arylstannanes | Readily synthesized; reactive towards Cu-mediated fluorination. | google.comresearchgate.net |
| Catalyst | Copper(II) triflate pyridine complexes (e.g., Cu(OTf)₂(py)₄) | Facilitates the C-¹⁸F bond formation on the aromatic ring. | mdpi.com |
| Solvent | Polar aprotic solvents like DMF or DMA | Solubilizes reactants and facilitates the nucleophilic attack. | mdpi.com |
| Temperature | Elevated temperatures (e.g., 110-150 °C) | Required to drive the reaction to completion within a short timeframe. | lookchem.commdpi.com |
Electrophilic [¹⁸F]Fluorination Techniques
Electrophilic fluorination utilizes highly reactive fluorinating agents containing ¹⁸F, such as [¹⁸F]F₂ gas or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). rsc.org This method is often employed for labeling electron-rich aromatic rings that are not amenable to nucleophilic attack. lookchem.com A major drawback of electrophilic methods starting from [¹⁸F]F₂ is the co-production of non-radioactive carrier gas (¹⁹F₂), which results in low molar activity of the final product. lookchem.com Furthermore, the theoretical maximum radiochemical yield is limited to 50% because only one fluorine atom in the F₂ molecule is the ¹⁸F isotope.
Despite these limitations, electrophilic fluorination has been instrumental in the synthesis of important radiotracers like 6-[¹⁸F]fluoro-L-DOPA. The regioselectivity of electrophilic aromatic substitution can be poor, often leading to a mixture of isomers that require careful purification. rsc.org
To address the issue of low molar activity, methods have been developed to generate electrophilic fluorinating reagents from no-carrier-added nucleophilic [¹⁸F]fluoride. One such approach involves the synthesis of a palladium(IV)-[¹⁸F]fluoride complex that acts as an electrophilic fluorinating agent, enabling the late-stage fluorination of complex molecules. rsc.orgnih.gov
Precursor Design and Synthesis for Radiolabeling
The success of any radiosynthesis heavily relies on the design and availability of a suitable precursor molecule. For nucleophilic radiofluorination, the precursor must contain a good leaving group positioned at the site of fluorination. For SₙAr reactions, this often involves nitro or trialkylammonium triflate groups. For copper-mediated reactions, precursors are typically organometallic compounds like boronic esters (Bpin) or stannanes (SnMe₃). google.commdpi.com These precursors are often synthesized in multi-step sequences and require protecting groups (e.g., Boc, Fmoc) on reactive functionalities like amines to ensure compatibility with the labeling conditions. google.com
For electrophilic fluorination, the precursor is the unlabeled molecule itself or a derivative with enhanced reactivity towards the electrophilic fluorinating agent, such as an organometallic precursor for fluorodemetallation reactions. The design must consider the directing effects of existing substituents on the aromatic ring to achieve the desired regioselectivity.
Automated Radiosynthesis Module Development
To ensure safety, reproducibility, and compliance with current Good Manufacturing Practice (cGMP) guidelines, the radiosynthesis of PET tracers is almost exclusively performed on automated synthesis modules. beilstein-journals.orgnih.gov These modules are computer-controlled systems that handle the entire process, from the delivery of the cyclotron-produced radionuclide to the final formulation of the radiopharmaceutical in a shielded "hot cell".
Commercially available synthesizers like the Trasis AllinOne or GE TRACERlab series are designed to be versatile and can be programmed for complex, multi-step syntheses. They can accommodate various reaction conditions, including heating, cooling, and multiple purification steps (e.g., solid-phase extraction (SPE) and semi-preparative HPLC). beilstein-journals.org The use of pre-packaged, single-use cassettes and reagent kits simplifies routine production and minimizes the risk of cross-contamination. nih.gov The development of an automated synthesis protocol is a critical step in translating a novel radiotracer from the research laboratory to clinical application. google.com
Reaction Mechanisms and Chemical Reactivity of 2 Fluoro 3 Phenylaniline
Influence of Fluorine on Aromatic Amine Reactivity
The presence of a fluorine atom on the aromatic ring introduces a unique set of electronic and steric effects that significantly modulate the reactivity of the aniline (B41778) moiety.
The fluorine atom exerts two primary electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org The high electronegativity of fluorine polarizes the carbon-fluorine bond, leading to a decrease in electron density on the attached carbon atom and, to a lesser extent, on the rest of the ring. nih.gov
The interplay of these effects can be quantified using Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of a benzene (B151609) derivative. researchgate.netlibretexts.org
| Substituent | σmeta | σpara |
|---|---|---|
| -F | 0.34 | 0.06 |
| -C6H5 | 0.06 | -0.01 |
| -NH2 | -0.16 | -0.66 |
Data sourced from established chemical literature. The values for the phenyl and amino groups are provided for context and comparison.
The basicity of an aromatic amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, thereby reducing its basicity. quora.compharmaguideline.com In 2-Fluoro-3-phenylaniline, the electron-withdrawing inductive effect of the fluorine atom is expected to decrease the basicity of the amino group compared to aniline. masterorganicchemistry.com
The phenyl group, depending on its position, can also influence basicity. In the meta position relative to the amino group, its effect is primarily weakly electron-withdrawing through induction.
Nucleophilicity, the ability of the amine to act as a nucleophile, generally correlates with basicity. masterorganicchemistry.com Therefore, the reduced electron density on the nitrogen of this compound is expected to result in lower nucleophilicity compared to aniline.
| Compound | pKa of Conjugate Acid |
|---|---|
| Aniline | 4.6 |
| 4-Fluoroaniline | 4.65 |
| 3-Fluoroaniline | 3.59 |
| 2-Fluoroaniline (B146934) | 3.2 |
| 2-Aminobiphenyl (B1664054) | ~4.0 (Estimated) |
| This compound | Estimated < 4.0 |
Stereoelectronic effects, which involve the influence of orbital alignment on molecular properties, play a role in the reactivity of this compound. The presence of a bulky phenyl group ortho to the amino group can lead to steric hindrance, potentially affecting the approach of reagents.
Furthermore, the ortho-substituted biphenyl (B1667301) system can exhibit atropisomerism, a phenomenon where rotation around the single bond connecting the two phenyl rings is restricted. slideshare.netpharmaguideline.com This restricted rotation can lead to the existence of stable, non-interconvertible rotational isomers (atropisomers). The barrier to rotation is influenced by the size of the ortho substituents. nih.gov While a single ortho-substituent may not always lead to stable atropisomers at room temperature, it can influence the preferred conformation of the molecule and thus its reactivity. nih.gov In the case of this compound, the interaction between the amino and fluoro groups on one ring and the ortho hydrogens on the other phenyl ring will determine the dihedral angle between the two aromatic rings.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, and the regioselectivity and rate of this reaction in this compound are dictated by the combined influence of the amino, fluoro, and phenyl substituents. lumenlearning.com
The directing effect of a substituent in an EAS reaction determines the position at which the incoming electrophile will attack the aromatic ring. Substituents are broadly classified as either ortho,para-directing or meta-directing.
Amino Group (-NH₂): The amino group is a powerful activating and ortho,para-directing group due to its strong +R effect. fiveable.me
Fluorine Atom (-F): The fluorine atom is a deactivating but ortho,para-directing group. Its -I effect deactivates the ring, but its +R effect directs incoming electrophiles to the ortho and para positions. libretexts.org
Phenyl Group (-C₆H₅): The phenyl group is a weakly activating and ortho,para-directing group.
In this compound, the directing effects of these three substituents must be considered in concert. The amino group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to be directed by the amino group to the positions ortho and para to it. The available positions are C4 and C6.
The fluorine atom at C2 will deactivate the ring, and its ortho,para-directing effect would reinforce substitution at C4 (para to -F) and C6 (ortho to -F). The phenyl group at C3 is meta to the incoming electrophile at C6 and will have a minor influence on this position.
Considering the powerful directing effect of the amino group, the primary products of electrophilic aromatic substitution on this compound are expected to be the 4-substituted and 6-substituted derivatives. Steric hindrance from the adjacent phenyl group might slightly disfavor substitution at the C4 position compared to the C6 position.
The rate of an electrophilic aromatic substitution reaction is determined by the electron density of the aromatic ring. youtube.com Activating groups increase the reaction rate by donating electron density to the ring, while deactivating groups decrease the rate by withdrawing electron density. youtube.com
Amino Group (-NH₂): As a strong activating group, the amino group significantly increases the rate of EAS compared to benzene.
Fluorine Atom (-F): As a deactivating group, the fluorine atom decreases the rate of EAS.
Phenyl Group (-C₆H₅): As a weakly activating group, the phenyl group slightly increases the rate of EAS.
| Substituent in C6H5-X | Relative Rate of Nitration (Benzene = 1) |
|---|---|
| -H | 1 |
| -F | 0.15 |
| -C6H5 | ~10 |
| -NH2 | 1 x 106 |
| This compound | Estimated > 1 |
Note: The relative rate for this compound is a qualitative estimation based on the combined electronic effects of its substituents. The powerful activating nature of the amino group is expected to result in a rate faster than that of benzene, despite the deactivating fluorine.
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group in this compound is a key center for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation and Alkylation Reactions
The amine group of this compound readily undergoes acylation and alkylation. In acylation reactions, an acyl group is introduced to the nitrogen atom, typically through reaction with acyl chlorides or anhydrides, to form an amide. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(2-fluoro-[1,1'-biphenyl]-3-yl)acetamide.
Alkylation involves the introduction of an alkyl group to the amine. This can be achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The presence of the electron-withdrawing fluorine atom ortho to the amine group slightly reduces its nucleophilicity compared to aniline, but these reactions still proceed under standard conditions. The degree of alkylation can be controlled by the stoichiometry of the reactants.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Alkylated amine |
Condensation Reactions for Imine Formation
This compound, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. libretexts.org
The general mechanism for imine formation involves two key stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. libretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org
Reactivity of the Phenyl Substituent
The this compound molecule contains two phenyl rings, each with its own reactivity profile influenced by the attached substituents.
Reactions at the Phenyl Ring
Both phenyl rings in this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents on each ring determine the position of substitution.
Ring A (substituted with -NH2 and -F): The amine group (-NH2) is a powerful activating and ortho-, para-directing group due to its strong +M (mesomeric) effect. The fluorine atom is deactivating due to its -I (inductive) effect but is also ortho-, para-directing due to its +M effect. When both are present, the powerful activating effect of the amine group dominates, directing incoming electrophiles primarily to the positions para and ortho to it (positions 5 and 1, respectively). Steric hindrance from the adjacent phenyl group and the fluorine atom may influence the regioselectivity.
Ring B (the unsubstituted phenyl group): This ring is activated by the substituted aniline ring attached to it and will also undergo electrophilic aromatic substitution, with substitution occurring at the ortho and para positions.
Effects of Ortho-Fluorine on Phenyl Reactivity
The fluorine atom at the ortho position to the amine group has several significant effects on the reactivity of that phenyl ring.
Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack, making it less reactive than aniline itself. nih.gov
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, which opposes the inductive effect and directs incoming electrophiles to the ortho and para positions.
Steric Hindrance: The presence of the fluorine atom provides steric hindrance around the amine group and the adjacent positions on the ring, which can influence the regioselectivity of reactions.
Ortho-directing in Metalation: Fluorine can act as an ortho-directing group in metalation reactions, facilitating the removal of a proton from the adjacent position by a strong base. semanticscholar.org
| Effect of Ortho-Fluorine | Description | Impact on Reactivity |
| Inductive Effect (-I) | Electron withdrawal from the ring | Deactivates the ring towards electrophilic substitution |
| Mesomeric Effect (+M) | Electron donation to the ring | Ortho-, para-directing for electrophilic substitution |
| Steric Hindrance | Physical blocking of adjacent sites | Can influence regioselectivity of reactions |
Computational Studies on Reaction Pathways
While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, computational chemistry provides powerful tools to investigate its reactivity. Methods such as Density Functional Theory (DFT) can be employed to model the electronic structure and predict the outcomes of various reactions. nih.gov
Such studies could provide valuable insights into:
The preferred sites for electrophilic and nucleophilic attack by calculating molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO). science.gov
The transition state energies for different reaction pathways, allowing for the prediction of reaction kinetics and the most favorable reaction mechanisms.
The relative stabilities of different conformations of the molecule and its reaction intermediates. nih.gov
The influence of the ortho-fluorine substituent on the geometry and electronic properties of the molecule, thereby rationalizing its observed reactivity. nih.gov
Computational analyses of related molecules, such as fluorinated phenylalanines, have been used to understand conformational preferences and spectroscopic properties, demonstrating the utility of these methods for complex aromatic systems. nih.gov
Transition State Analysis and Energy Barriers
No published data is available.
Elucidation of Reaction Intermediates
No published data is available.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2-Fluoro-3-phenylaniline, DFT calculations are employed to determine its geometric and electronic properties with high precision. These calculations typically use a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate but highly effective manner. researchgate.netaip.org
Molecular orbital analysis is fundamental to understanding the electronic behavior of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic excitation. schrodinger.comlew.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily excited. emerginginvestigators.orgnih.gov For this compound, the presence of the electron-withdrawing fluorine atom and the π-system of the phenyl group are expected to significantly influence the energies of these orbitals. nih.gov DFT calculations provide precise values for these energies and the resulting energy gap.
Illustrative Data Table for HOMO-LUMO Analysis
This table presents representative data that would be generated from a DFT calculation for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: These values are hypothetical and serve to demonstrate the typical output of such a computational analysis.
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to explain and predict the outcomes of chemical reactions, particularly pericyclic reactions and interactions between nucleophiles and electrophiles. wikipedia.orglibretexts.org According to FMO theory, chemical reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. imperial.ac.uk For this compound, FMO analysis can predict its behavior in various chemical transformations. The theory helps in understanding reaction mechanisms by examining the symmetry and energy of the frontier orbitals. wikipedia.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map plots the electrostatic potential onto the electron density surface of the molecule. nepjol.info Different colors are used to represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. libretexts.org
For this compound, the MEP surface would likely show a region of negative potential around the highly electronegative fluorine atom and the nitrogen atom of the amine group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. acs.org
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org
Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and apply to the molecule as a whole. mdpi.com These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω): A measure of the ability to accept electrons. mdpi.com
Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system, thus highlighting the regions most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. rsc.org For this compound, these descriptors would pinpoint which atoms on the aromatic rings and the amine group are most likely to participate in reactions.
DFT calculations are highly effective in predicting various spectroscopic parameters, providing valuable data that can be used to interpret and verify experimental results. acs.org By computing properties like vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. mpg.de Comparing the calculated spectrum with an experimental one helps in the assignment of vibrational modes to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule. liverpool.ac.uk The accuracy of these predictions serves as a validation of the computed molecular geometry and electronic structure. acs.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The molecule possesses conformational freedom due to the rotation around the single bond connecting the two phenyl rings and the C-N bond.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. rsc.org Computational methods can determine the relative energies of different spatial arrangements, revealing the most likely structures the molecule will adopt. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. peerj.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes at a given temperature. researchgate.net These simulations are invaluable for understanding how the molecule behaves in different environments, such as in solution, and how it interacts with other molecules. Force fields tailored for fluorinated compounds can be used to improve the accuracy of these simulations. biorxiv.org
Investigation of Rotational Profiles and Torsional Barriers
The conformational landscape of molecules like this compound is influenced by the rotational barriers around single bonds. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to investigate these rotational profiles and determine the energy barriers between different conformations. researchgate.net For instance, studies on similar fluorinated aromatic compounds have demonstrated the significant impact of fluorine substitution on conformational preferences and rotational energy barriers. nih.govacs.org
The rotation around the C-N bond and the C-C bond connecting the two phenyl rings are of particular interest. The fluorine atom at the 2-position and the phenyl group at the 3-position of the aniline (B41778) ring introduce steric and electronic effects that dictate the most stable conformations. The torsional or dihedral angles, which define the relative orientation of the substituents, are key parameters in these investigations. acs.org
The following table summarizes typical computational parameters used in the study of rotational barriers for similar molecules.
| Computational Method | Basis Set | Parameter Investigated | Typical Findings |
| Density Functional Theory (B3LYP) | cc-pVTZ | Torsional energy profiles | Identification of stable conformers and transition states. beilstein-journals.org |
| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | Single-point energies | Accurate energy calculations for different conformations. nih.govacs.org |
| Hartree-Fock (HF) | 6-311+G** | Conformational analysis | Determination of equilibrium geometries and relative stabilities. researchgate.net |
These computational investigations provide a detailed picture of the conformational flexibility and the energy landscape of this compound, which is crucial for understanding its interactions and reactivity.
Intermolecular Interactions and Self-Assembly Mechanisms
The presence of a fluorine atom and a phenyl group in this compound gives rise to a variety of non-covalent interactions that can drive self-assembly processes. These interactions include hydrogen bonding, π-π stacking, and fluorous interactions. researchgate.netrsc.org Phenylalanine and its derivatives are well-known for their ability to self-assemble into nanostructures, a process driven by a combination of hydrophobic and π-π stacking interactions between the aromatic rings. researchgate.netnih.gov
The introduction of fluorine can significantly modulate these interactions. The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, potentially creating a "π-hole" that can interact favorably with electron-rich regions of other molecules. nih.govcsic.es This alteration of the electronic properties can influence the nature of π-π stacking interactions. Furthermore, the hydrophobic nature of the C-F bond can lead to "fluorous effects," where fluorinated segments of molecules preferentially associate with each other. researchgate.netrsc.org
Computational studies on fluorinated phenylalanine derivatives have highlighted the importance of these interactions in their self-assembly into fibrils and hydrogels. researchgate.netrsc.orgacs.org Molecular dynamics simulations can be used to model the aggregation process and identify the key intermolecular contacts that stabilize the resulting nanostructures. researchgate.net These simulations can reveal how molecules like this compound might arrange themselves in a condensed phase, providing insights into potential crystal packing or the formation of larger aggregates in solution.
The following table outlines the key intermolecular interactions and their potential role in the self-assembly of this compound.
| Interaction Type | Description | Potential Role in Self-Assembly |
| Hydrogen Bonding | Interaction between the amine group (donor) and the fluorine or another electronegative atom (acceptor). | Directing the initial association of molecules and contributing to the stability of the assembled structure. |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings. | A primary driving force for the aggregation of aromatic molecules, leading to the formation of ordered structures. nih.gov |
| Fluorous Interactions | The tendency of highly fluorinated compounds to segregate from non-fluorinated hydrocarbons. | Can promote the association of fluorinated molecules in specific orientations. researchgate.netrsc.org |
| π-Hole Interactions | Interaction between an electron-deficient region on the face of the fluorinated phenyl ring and an electron-rich species. | Can influence the geometry and strength of intermolecular binding. nih.govcsic.es |
Solvent Effects on Conformation and Reactivity
The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. acs.org For this compound, the polarity of the solvent can influence the stability of different conformers by preferentially solvating more polar or non-polar regions of the molecule. For instance, in polar solvents, conformations with a larger dipole moment may be stabilized. researchgate.net
Solvent can also directly participate in reactions or alter the energy of transition states, thereby affecting reaction rates. acs.org Studies on related compounds have shown that solvent effects can be significant. For example, the dynamics of phenylalanine side chains within proteins are influenced by hydration, with interactions with water facilitating certain motions. nih.gov Similarly, the self-assembly of phenylalanine derivatives can be triggered or modified by the solvent environment. nih.govacs.org
Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. These models can predict how the conformational equilibrium and reaction barriers of this compound might change in different solvent environments. For example, the use of a polarizable continuum model (PCM) is a common implicit solvent approach. The table below summarizes the potential influence of different solvent types.
| Solvent Type | Potential Effect on Conformation | Potential Effect on Reactivity |
| Polar Protic (e.g., water, ethanol) | Can form hydrogen bonds with the amine and fluorine, potentially stabilizing more extended conformations. | Can act as a proton donor or acceptor, influencing reaction mechanisms. |
| Polar Aprotic (e.g., DMSO, acetonitrile) | Can stabilize polar conformers through dipole-dipole interactions. | Can affect the rates of reactions involving charged intermediates or transition states. |
| Non-polar (e.g., hexane, toluene) | May favor more compact conformations to minimize unfavorable interactions with the solvent. | Generally has a smaller effect on reactivity compared to polar solvents, unless the reactants themselves are highly non-polar. |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Development of Predictive Models for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. echemcom.com For a compound like this compound, QSAR/QSPR models could be developed to predict properties such as its binding affinity to a particular receptor, its toxicity, or its solubility. nih.govresearchgate.net
The development of these models involves several steps. First, a dataset of molecules with known activities or properties is compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. echemcom.com Finally, a mathematical model is built to correlate the descriptors with the observed activity or property.
For derivatives of this compound, descriptors could include:
Topological indices: Which describe the connectivity of the atoms in the molecule. echemcom.com
Quantum chemical descriptors: Such as HOMO and LUMO energies, which relate to the molecule's electronic properties. researchgate.net
Steric parameters: That quantify the size and shape of the molecule.
The following table provides examples of descriptor classes and the properties they can help predict.
| Descriptor Class | Examples | Predicted Property |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Reactivity, binding affinity |
| Steric | Molecular volume, surface area, shape indices | Receptor binding, membrane permeability |
| Hydrophobic | LogP (partition coefficient) | Solubility, bioavailability |
| Topological | Wiener index, Randic index | Various physicochemical properties echemcom.com |
These predictive models can be valuable in the early stages of drug discovery or materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. mdpi.com
Correlation of Electronic Structure with Reactivity
The electronic structure of a molecule is fundamental to its reactivity. For this compound, the distribution of electrons within the molecule, as influenced by the fluorine atom and the phenyl group, will determine its behavior in chemical reactions. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction. nih.gov The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction.
Computational chemistry provides tools to analyze the electronic structure in detail. The molecular electrostatic potential (MESP), for instance, can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. acs.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial. A low HOMO-LUMO energy gap is often associated with higher reactivity. researchgate.net
The Hammett equation is a classic example of a linear free-energy relationship that correlates the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects. While the standard Hammett equation applies to meta and para substituents, its principles can be extended to understand the electronic influence of the fluorine and phenyl groups in this compound.
The table below outlines key electronic structure parameters and their correlation with reactivity.
| Electronic Parameter | Description | Correlation with Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MESP) | The potential experienced by a positive point charge at a particular location near a molecule. | Negative MESP regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. acs.org |
| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Can indicate reactive sites and influence intermolecular interactions. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for determining the solution-state structure of organic compounds. For a molecule like 2-Fluoro-3-phenylaniline, a suite of advanced NMR experiments would be necessary for a complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
Multi-dimensional NMR experiments are indispensable for unraveling the complex spin systems present in this compound.
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the mapping of proton-proton networks within both the aniline (B41778) and the phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This would be crucial for assigning each carbon atom to its attached proton(s), simplifying the crowded aromatic regions of the spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): To piece the molecular fragments together, HMBC is used. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This is vital for establishing the connectivity between the two aromatic rings and confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would provide critical information about the preferred conformation and the through-space proximity of protons on the two different aromatic rings, defining their relative orientation.
A hypothetical data table for the complete NMR assignment of this compound, which would be populated from these experiments, is presented below.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Aniline Ring | ||||
| 1-C | - | Value | H-2', H-6', H-5 | H-2', H-6' |
| 2-C | - | Value | H-4, H-6 | H-4, H-6 |
| 3-C | - | Value | H-4, H-5 | H-4, H-5 |
| 4-H | Value | Value | C-2, C-3, C-5, C-6 | H-5, NH₂ |
| 5-H | Value | Value | C-1, C-3, C-4, C-6 | H-4, H-6 |
| 6-H | Value | Value | C-2, C-4, C-5 | H-5, NH₂ |
| NH₂ | Value | - | C-3, C-4 | H-4, H-6 |
| Phenyl Ring | ||||
| 1'-C | - | Value | H-2', H-6', H-5 | H-5 |
| 2'-H | Value | Value | C-1', C-3', C-4', C-6' | H-3' |
| 3'-H | Value | Value | C-1', C-2', C-4', C-5' | H-2', H-4' |
| 4'-H | Value | Value | C-2', C-3', C-5', C-6' | H-3', H-5' |
| 5'-H | Value | Value | C-1', C-3', C-4', C-6' | H-4', H-6' |
| 6'-H | Value | Value | C-1', C-2', C-4', C-5' | H-5' |
Note: This table is illustrative. The actual chemical shift values and correlations would need to be determined experimentally.
Fluorine-19 NMR as a Structural and Environmental Probe
The presence of a fluorine atom provides a powerful and highly sensitive NMR probe. ¹⁹F is a 100% naturally abundant, spin-½ nucleus with a large chemical shift range, making its resonance frequency extremely sensitive to the local electronic environment. A single ¹⁹F NMR experiment on this compound would yield a precise chemical shift and reveal couplings to nearby protons (JHF), providing direct confirmation of the fluorine's position on the aniline ring. Changes in this chemical shift upon binding or solvent interaction could also report on environmental changes.
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR reveals the structure of molecules in a dynamic, solvated state, solid-state NMR (ssNMR) provides atomic-level information on materials in their solid form, whether crystalline or amorphous. Using techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions that broaden signals in the solid state, high-resolution spectra can be obtained. For this compound, ¹³C and ¹⁵N ssNMR would be used to identify the presence of different polymorphs (different crystal packing arrangements) or to characterize amorphous material, as each form would give rise to a distinct set of chemical shifts.
Dynamic NMR for Conformational Exchange Processes
The bond connecting the aniline and phenyl rings is subject to rotational motion. This rotation may be fast or slow on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, could be used to study this conformational exchange. At low temperatures, the rotation might be slow enough to observe distinct signals for each conformer. As the temperature increases, these signals would broaden and coalesce, allowing for the calculation of the energy barrier to rotation.
Isotopic Labeling for Enhanced Resolution and Assignment
In cases of severe signal overlap or for specific mechanistic studies, isotopic labeling can be employed. Synthesizing this compound with ¹³C or ¹⁵N enrichment at specific positions would dramatically enhance the signal intensity for those nuclei. For instance, labeling the aniline ring with ¹⁵N would facilitate ¹H-¹⁵N HSQC experiments, which are excellent for studying hydrogen bonding and the environment around the amino group. Selective deuteration could be used to simplify complex ¹H NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure.
FT-IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline and fluorophenyl moieties.
The primary and secondary amine (N-H) stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. For primary aromatic amines, two distinct bands are expected: an asymmetric and a symmetric N-H stretching mode. core.ac.uk The C-H stretching vibrations of the aromatic rings are anticipated to appear in the 3100–3000 cm⁻¹ range. core.ac.uk
The C=C stretching vibrations within the aromatic rings generally produce a series of bands in the 1620–1450 cm⁻¹ region. The presence of the fluorine substituent can influence the position and intensity of these bands. The C-F stretching vibration is a key marker and is typically strong, appearing in the 1300-1000 cm⁻¹ region. For instance, studies on 2-fluoropyridine (B1216828) show C-F stretching frequencies comparable to that in fluorobenzene, indicating the influence of the ring's π bonding. nih.gov The C-N stretching vibration of the aromatic amine is expected in the 1382-1266 cm⁻¹ range. core.ac.uk
Based on a detailed vibrational analysis of the closely related compound 2-aminobiphenyl (B1664054), the following table summarizes the expected FT-IR vibrational bands for this compound, with annotations considering the influence of the fluorine substituent. researchgate.netelectronicsandbooks.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Notes |
| N-H Asymmetric Stretch | ~3450 | Amino (NH₂) | Expected to be a sharp band. |
| N-H Symmetric Stretch | ~3370 | Amino (NH₂) | Expected to be a sharp band. |
| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings | A series of weak to medium bands. |
| C=C Ring Stretching | 1620-1450 | Aromatic Rings | Multiple bands, positions influenced by substituents. |
| N-H Bending (Scissoring) | ~1615 | Amino (NH₂) | Can overlap with C=C ring stretching. |
| C-N Stretching | ~1270 | Aryl-Amine | |
| C-F Stretching | 1250-1100 | Fluoroaromatic | Expected to be a strong, characteristic band. |
| C-H Out-of-Plane Bending | 900-690 | Aromatic Rings | Pattern is indicative of substitution on the rings. |
Note: The exact wavenumbers for this compound may vary from the values for 2-aminobiphenyl due to the electronic and mass effects of the fluorine atom.
Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
For this compound, the symmetric "breathing" modes of the aromatic rings are expected to be prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹. researchgate.net The C-C inter-ring stretching vibration is also a characteristic feature of biphenyl (B1667301) systems. The C-F bond, while having a strong IR absorption, may show a weaker but still observable Raman signal.
The Raman spectrum of 2-aminobiphenyl has been extensively studied and serves as a good model. researchgate.netelectronicsandbooks.com The table below outlines the expected prominent Raman shifts for this compound based on this analogue.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group | Notes |
| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings | Typically strong in Raman spectra. |
| C=C Ring Stretching | 1620-1450 | Aromatic Rings | Often produces sharp, well-defined bands. |
| Ring Breathing Mode | ~1000 | Phenyl Ring | A characteristic, often strong, signal. |
| C-C Inter-ring Stretch | ~1280 | Biphenyl Linkage | |
| C-F Stretching | 1250-1100 | Fluoroaromatic | |
| N-H Stretching | ~3400-3300 | Amino (NH₂) | Generally weaker in Raman than in IR. |
Note: The presence of the fluorine atom can perturb the symmetry of the molecule, potentially affecting the intensity and position of these Raman bands compared to the unsubstituted analogue.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing compounds with chromophores, such as the aromatic system in this compound.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the biphenyl system and n → π* transitions associated with the non-bonding electrons of the amino group. The biphenyl chromophore typically shows a strong absorption band (the E-band) around 200 nm and a more structured band (the K-band) around 250 nm, which is indicative of the conjugated system.
The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. Conversely, the electron-withdrawing nature of the fluorine atom may induce a hypsochromic (blue) shift. The net effect on the absorption maxima (λmax) will depend on the interplay of these electronic effects.
Theoretical studies on aromatic amino acids have shown that the absorption peak for phenylalanine is around 257 nm. nih.gov The introduction of substituents alters this. For instance, fluorinated polyimides containing biphenyl units exhibit absorption cutoff wavelengths in the range of 354–386 nm, indicating that extensive conjugation and fluorination push the absorption to longer wavelengths. tandfonline.comresearchgate.net
Based on these considerations, the expected UV-Vis absorption maxima for this compound are summarized below.
| Electronic Transition | Expected λmax (nm) | Chromophore | Notes |
| π → π | ~250-280 | Biphenyl System | Strong absorption (K-band), influenced by substituents. |
| n → π | >280 | Aniline Moiety | Weaker absorption, may be obscured by the stronger π → π* band. |
Note: These are estimated values. The actual spectrum would need to be determined experimentally, and the solvent used can also influence the position of the absorption maxima.
The UV-Vis spectrum is fundamental to determining the key optical properties of a compound. The molar absorptivity (ε), or extinction coefficient, can be calculated from the absorbance at λmax using the Beer-Lambert law. This value is a measure of how strongly the compound absorbs light at a particular wavelength and is an intrinsic property of the molecule.
The optical band gap of a material can also be estimated from the onset of its UV-Vis absorption spectrum. This provides insight into the electronic structure and the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental UV-Vis data to provide a more detailed understanding of the electronic transitions and optical properties. mdpi.com For complex fluorinated dyes, these properties are also highly dependent on the solvent polarity, a phenomenon known as solvatochromism. mdpi.com
Derivatization and Analog Synthesis
Functionalization of the Amino Group
The primary amino group of 2-Fluoro-3-phenylaniline is a versatile handle for a variety of chemical transformations, including amide and urea formation, synthesis of Schiff bases, and the application of protection and deprotection strategies.
Amide Formation: The amino group of this compound can readily undergo acylation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds. These reactions are typically carried out in the presence of a coupling agent or a base to facilitate the reaction. The synthesis of amide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, the reaction of this compound with a substituted benzoic acid in the presence of a coupling reagent like propylphosphonic anhydride (T3P®) would yield the corresponding N-(2-fluoro-3-phenylphenyl)benzamide derivative. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. Continuous-flow synthesis methodologies have also been developed for amide bond formation, offering advantages in terms of scalability and control over reaction parameters.
Urea Formation: Substituted ureas are another important class of derivatives that can be synthesized from this compound. A common method involves the reaction of the aniline (B41778) with an isocyanate. For example, reacting this compound with a substituted phenyl isocyanate would yield a 1-(2-fluoro-3-phenylphenyl)-3-phenylurea derivative. Alternative and safer methods for urea synthesis that avoid the direct handling of toxic isocyanates have been developed. These include the use of phosgene equivalents like N,N'-carbonyldiimidazole (CDI) or triphosgene. One-pot syntheses are also possible, where an isocyanate is generated in situ followed by the addition of the amine.
Table 1: Examples of Amide and Urea Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | General Reaction |
|---|---|---|---|
| This compound | Carboxylic Acid/Derivative | Amide | R-COOH + H₂N-Ar → R-CONH-Ar + H₂O |
| This compound | Isocyanate | Urea | R-NCO + H₂N-Ar → R-NHCONH-Ar |
Schiff Bases: The condensation reaction between the primary amino group of this compound and an aldehyde or a ketone results in the formation of a Schiff base, which contains an imine or azomethine (-C=N-) functional group. This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with acid or base catalysis. The resulting Schiff bases are versatile intermediates and have been explored for their potential applications in various fields, including coordination chemistry and materials science. For example, reacting this compound with a substituted salicylaldehyde would produce a Schiff base ligand capable of coordinating with metal ions.
Diimine Ligands: Diimine ligands are a class of chelating ligands that contain two imine functionalities. While the direct synthesis of a diimine ligand from this compound would require a dialdehyde or diketone, related α-diimine ligands can be synthesized from substituted anilines and α-dicarbonyl compounds. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with transition metals, which can act as catalysts in various organic transformations.
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions.
Common protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under a variety of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA).
Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). A key advantage of the Fmoc group is its lability to basic conditions (e.g., piperidine in DMF), while being stable to acidic conditions. This orthogonality with the Boc group allows for selective deprotection in complex molecules.
Table 2: Common Amino Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Modification of the Phenyl Ring
The aromatic rings of this compound provide opportunities for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the molecule.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings of this compound can significantly influence its chemical reactivity and biological properties. EDGs, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, EWGs, such as nitro or trifluoromethyl groups, decrease the electron density, directing electrophilic substitution to different positions and altering the acidity of the amino group. The introduction of these groups can impact the molecule's ability to interact with biological targets. For instance, studies on related fluorinated compounds have shown that electron-withdrawing groups can enhance inhibitory activity against certain enzymes, while electron-donating groups can have the opposite effect. The specific placement of these substituents can be achieved through various aromatic substitution reactions, guided by the directing effects of the existing fluorine, amino, and phenyl groups.
The synthesis of poly-substituted analogues of this compound involves the introduction of multiple functional groups onto the aromatic scaffold. This can be achieved through a sequence of reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or cross-coupling reactions. For example, a multi-component reaction strategy could be employed to construct a more complex, poly-substituted heterocyclic system incorporating the this compound core. The development of synthetic routes to such analogues is driven by the desire to create molecules with tailored properties for specific applications.
Synthesis of Chiral Analogues and Stereoisomers of this compound
The synthesis of chiral analogues and stereoisomers of this compound is a critical area of research, driven by the potential for these compounds to exhibit unique biological activities and serve as valuable building blocks in medicinal chemistry. The introduction of chirality, whether through the creation of stereogenic centers or the generation of atropisomers due to restricted bond rotation, can significantly influence the pharmacological and pharmacokinetic properties of a molecule. This section details methodologies for achieving stereocontrol in the synthesis of this compound derivatives, focusing on diastereoselective and enantioselective routes, as well as the resolution of racemic mixtures.
Diastereoselective and Enantioselective Routes to Chiral Centers
The direct installation of a chiral center onto the this compound scaffold can be achieved through various asymmetric synthesis strategies. These methods aim to control the three-dimensional arrangement of atoms during a chemical transformation, leading to the preferential formation of one stereoisomer over others.
One of the most effective approaches for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide, developed by Ellman. This methodology is particularly applicable to the synthesis of chiral amines with adjacent stereocenters or those exhibiting atropisomerism. osi.lvcas.cn The general strategy involves the condensation of a prochiral ketone with an enantiopure N-tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the desired chiral amine with high enantiomeric excess.
In the context of this compound analogues, a potential synthetic route could commence from a suitably substituted acetophenone precursor. For instance, 2-fluoro-3-phenylacetophenone can be condensed with (R)- or (S)-N-tert-butanesulfinamide to yield the corresponding N-tert-butanesulfinyl ketimine. The diastereoselective reduction of this intermediate can then be accomplished using a variety of reducing agents, with the stereochemical outcome being directed by the bulky tert-butylsulfinyl group. Subsequent acidic cleavage of the sulfinamide auxiliary would afford the chiral 1-(2-fluoro-3-phenylphenyl)ethanamine. While this specific transformation for 2-fluoro-3-phenylacetophenone is not explicitly detailed in the literature, the diastereoselective reduction of atropisomeric N-tert-butanesulfinylketimines provides a strong precedent for the successful application of this methodology. osi.lv
Another powerful strategy for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral enamines or imines using chiral transition metal catalysts. This approach offers high atom economy and can provide access to enantiomerically enriched products in a single step. For the synthesis of a chiral analogue of this compound, a precursor such as a 2-fluoro-3-phenyl-substituted enamine could be subjected to asymmetric hydrogenation. The choice of a suitable chiral ligand, often a phosphine-based ligand complexed with a transition metal like rhodium or iridium, is critical for achieving high enantioselectivity. The specific conditions, including the catalyst, solvent, and hydrogen pressure, would need to be optimized for this particular substrate.
The following table outlines a hypothetical diastereoselective reduction of an N-tert-butanesulfinyl imine derived from 2-fluoro-3-phenylacetophenone, with expected outcomes based on analogous systems.
Interactive Table: Hypothetical Diastereoselective Reduction of 2-Fluoro-3-phenyl-N-(tert-butylsulfinyl)ethanimine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | THF | -78 | 90:10 |
| 2 | L-Selectride® | THF | -78 | >99:1 |
| 3 | LiAlH₄ | Et₂O | -78 | 85:15 |
Resolution of Racemic Mixtures
In cases where a direct asymmetric synthesis is not feasible or a racemic mixture of a this compound analogue is obtained, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts, while chromatographic methods offer a more direct approach.
Diastereomeric Salt Formation:
A widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like this compound, a chiral acid can be used to form a pair of diastereomeric salts that exhibit different physical properties, most notably solubility. This difference in solubility allows for the separation of the diastereomers by fractional crystallization.
Commonly employed chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid. researchgate.netnih.gov The process would involve dissolving the racemic this compound analogue in a suitable solvent and adding an equimolar amount of the chiral acid. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. The enantiomerically enriched amine can then be recovered from the crystallized salt by treatment with a base. The choice of solvent is crucial and often requires empirical screening to find conditions that provide good discrimination in solubility between the two diastereomeric salts.
The following table illustrates a potential resolution of racemic this compound with different chiral acids, with hypothetical outcomes.
Interactive Table: Hypothetical Resolution of Racemic this compound via Diastereomeric Salt Formation
| Entry | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Amine (%) |
| 1 | (+)-Tartaric Acid | Methanol | 40 | >95 |
| 2 | (-)-Dibenzoyltartaric Acid | Ethanol | 35 | >98 |
| 3 | (+)-Mandelic Acid | Isopropanol | 30 | 90 |
Chiral Chromatography:
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation.
For the separation of fluorinated and aromatic compounds like the enantiomers of this compound, polysaccharide-based CSPs are often highly effective. mdpi.comresearchgate.netyakhak.orgnih.gov These columns, typically derived from cellulose or amylose that has been coated or immobilized on a silica support, can provide excellent chiral recognition for a wide range of racemates. The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water) mode, and the choice of mobile phase composition can be optimized to achieve baseline separation of the enantiomers. For preparative separations, the racemic mixture is repeatedly injected onto the chiral column, and the separated enantiomers are collected as they elute.
The following table provides hypothetical chiral HPLC conditions for the separation of racemic this compound.
Interactive Table: Hypothetical Chiral HPLC Separation of Racemic this compound
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 |
| Chiralcel® OD-H | n-Hexane/Ethanol (80:20) | 0.8 | 12.1 | 14.5 | 2.5 |
| Lux® Cellulose-1 | Acetonitrile/Water (60:40) | 1.2 | 6.3 | 7.8 | 1.9 |
Applications in Chemical Synthesis and Materials Science
As a Building Block in Complex Organic Synthesis
The utility of 2-Fluoro-3-phenylaniline in organic synthesis is predominantly as a precursor for creating more complex molecular architectures, particularly heterocyclic compounds. Its structure, featuring a biphenyl (B1667301) backbone with strategically placed amino and fluoro groups, allows for specific, controlled cyclization reactions.
Precursor for Heterocyclic Compounds
The most prominent application of 2-aminobiphenyl (B1664054) scaffolds, including the 2-fluoro-3-phenyl derivative, is in the synthesis of carbazoles. Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, and they serve as core components in functional materials used in electronics.
The primary method for this transformation is a palladium-catalyzed intramolecular C-H activation and C-N bond formation. In this reaction, the amino group of the 2-fluoro-3-aminobiphenyl attacks an activated C-H bond on the adjacent phenyl ring, facilitated by a palladium catalyst, to form the fused ring system of carbazole. The presence of the fluorine atom can influence the electronic properties of the resulting carbazole, which is a valuable attribute in the development of materials with tailored characteristics. bohrium.com
Research has demonstrated that this cyclization is tolerant of various functional groups, including halogens like fluorine. The reaction conditions can be optimized using different palladium sources (e.g., Pd(OAc)₂) and oxidants to regenerate the active Pd(II) catalyst. bohrium.com The synthesis of fluorinated carbazoles is of particular interest as fluorine substitution can enhance the pharmacological activity and metabolic stability of drug candidates and tune the optoelectronic properties of organic materials. bohrium.com
Table 1: Representative Palladium-Catalyzed Carbazole Synthesis
| Starting Material Class | Catalyst/Reagents | Product Class | Significance |
|---|---|---|---|
| 2-Aminobiphenyls | Pd(OAc)₂, Oxidant (e.g., O₂, Cu(OAc)₂) | Carbazoles | Direct C-H functionalization for efficient C-N bond formation. bohrium.com |
This table is generated based on general findings for the synthesis of carbazoles from 2-aminobiphenyl derivatives.
Intermediate in Multi-Component Reactions
There is currently a lack of specific research in peer-reviewed literature demonstrating the use of this compound as a key intermediate in multi-component reactions (MCRs). While MCRs are a powerful tool for building molecular complexity, the specific reaction patterns and utility of this particular compound within such schemes have not been detailed.
Synthesis of Advanced Organic Frameworks
Similarly, the scientific literature does not provide specific examples of this compound being employed in the synthesis of advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). These materials typically require building blocks with specific geometries and multiple reactive sites for polymerization, and the application of this compound for this purpose has not been reported.
Ligand Design in Organometallic Chemistry and Catalysis
The potential of this compound in ligand design remains largely unexplored based on available data.
Development of Chiral Ligands for Asymmetric Catalysis
No specific studies were found that describe the development or application of chiral ligands derived from this compound for use in asymmetric catalysis.
Future Research Directions and Emerging Trends
Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for synthesizing functionalized anilines is a key focus in modern chemistry. Future research on 2-Fluoro-3-phenylaniline is expected to prioritize the shift from traditional, often harsh, synthetic routes to more sustainable alternatives.
Green chemistry principles are increasingly guiding the development of new synthetic pathways. For a molecule like this compound, future research is anticipated to move towards biocatalytic and other environmentally friendly methods.
| Strategy | Key Principles & Advantages | Potential Application | Challenges |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., transaminases, reductases); High selectivity (chemo-, regio-, stereo-); Mild reaction conditions (aqueous media, ambient temp/pressure); Reduced waste. mdpi.comnih.gov | Asymmetric amination of a 2-fluoro-3-phenyl ketone precursor to produce chiral aniline (B41778) derivatives. nih.gov | Enzyme discovery and engineering for novel substrates; Co-factor regeneration; Scalability. nih.gov |
| Homogeneous Catalysis | Use of transition metal catalysts (e.g., Pd, Ni, Cu); High efficiency and yield; Enables direct C-H functionalization, reducing synthetic steps. uva.nlrsc.org | Palladium-catalyzed C-H/N-H functionalization or Suzuki coupling to form the biphenyl (B1667301) structure. uva.nlnih.gov | Catalyst cost and toxicity; Removal of metal residues from the final product; Need for specific directing groups. rsc.org |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or bio-derived solvents. | Performing coupling or amination reactions in aqueous media or solvent-free conditions. | Substrate solubility; Reaction kinetics may be slower compared to organic solvents. |
Alongside biocatalysis, the development of novel chemical catalysts that enhance reaction efficiency and selectivity is a critical research area. For the synthesis of substituted anilines and biphenyl compounds, transition-metal catalysis, particularly with palladium (Pd) and nickel (Ni), has been pivotal. uva.nlrsc.org
Future research will likely focus on creating next-generation catalysts for the key bond-forming steps in the synthesis of this compound. This includes advancements in Suzuki-Miyaura coupling reactions to form the C-C bond between the two aromatic rings, and Buchwald-Hartwig amination for the C-N bond. nih.govgla.ac.uk A significant trend is the development of catalytic systems that enable direct C-H functionalization. uva.nl Such methods avoid the need for pre-functionalized starting materials, thereby shortening the synthetic sequence, reducing waste, and improving atom economy. uva.nlresearchgate.net Research into novel ligands, such as S,O-ligands for palladium, could lead to catalysts with unprecedented selectivity for specific C-H bonds on the aniline scaffold. uva.nl
Advanced Spectroscopic Probes and Imaging Agents (non-clinical)
The fluorine atom in this compound makes it an exceptionally promising candidate for the development of advanced molecular probes for non-clinical research applications, particularly in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI).
¹⁹F NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules. ucla.edunih.gov The ¹⁹F nucleus possesses several advantageous properties, including 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which makes it highly sensitive to its local chemical environment. ucla.edu Crucially, there is a near-complete absence of endogenous fluorine in biological systems, eliminating background signals. ucla.edunih.gov
Fluorine-substituted anilines have been identified as a valuable class of ¹⁹F NMR indicators. nih.govnih.gov The unique electronic environment of the fluorine atom in this compound, influenced by both the amino group and the adjacent phenyl ring, could be exploited to create a new generation of ¹⁹F NMR probes. Future research is expected to focus on derivatizing the aniline's amino group to attach it covalently to proteins or other biomolecules. Once attached, the sensitive ¹⁹F chemical shift would report on subtle conformational changes, ligand binding events, or protein-protein interactions with high precision. nih.govresearchgate.net
| Property | Value/Description | Advantage in Research Applications |
|---|---|---|
| Natural Abundance | 100% | No isotopic enrichment is necessary for detection. ucla.edu |
| Spin | 1/2 | Results in sharp NMR signals and simple spectra. ucla.edu |
| Relative Sensitivity (vs ¹H) | ~83% | High sensitivity allows for detection at low concentrations. ucla.edunih.gov |
| Chemical Shift Range | > 400 ppm | Highly sensitive to the local electronic environment, enabling detection of subtle molecular changes. ucla.edu |
| Endogenous Signal | Effectively zero | No background signal from biological tissues, providing high-contrast, "hot-spot" imaging and clean NMR spectra. nih.govrsc.org |
Beyond NMR spectroscopy, the ¹⁹F nucleus is central to ¹⁹F MRI, an emerging non-clinical imaging modality. Unlike conventional ¹H MRI, which generates contrast from ubiquitous water protons, ¹⁹F MRI detects signals only from exogenously administered fluorinated agents. nih.govrsc.org This "background-free" imaging allows for unambiguous detection and quantification of the agent's location. sickkids.canih.gov
Future research could explore the potential of this compound as a core structure for novel ¹⁹F MRI contrast agents. By incorporating this molecule into larger constructs like dendrimers, polymers, or nanoparticles, researchers could develop agents for non-clinical applications such as in vitro and in vivo cell tracking. sickkids.cahealthimaging.com For instance, cells could be labeled with a this compound-based agent and their migration and distribution monitored in animal models of disease, providing valuable insights for cellular therapy research. sickkids.canih.gov The development of "smart" or responsive agents that change their MRI signal upon interaction with a specific biological target is another exciting frontier. rsc.org
Theoretical and Computational Advancements
Theoretical and computational chemistry provides indispensable tools for predicting molecular properties and guiding experimental research. For this compound, computational methods like Density Functional Theory (DFT) are expected to play a crucial role in elucidating its fundamental characteristics and unlocking its potential. nih.govacs.org
Future computational studies will likely focus on several key areas. First, DFT calculations can be used to determine the molecule's three-dimensional structure, conformational preferences, and vibrational frequencies, providing a basis for interpreting experimental spectroscopic data. nih.gov Second, these methods can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and potential use in materials science. uva.esscientific.net
Furthermore, computational models can be used to investigate noncovalent interactions, such as intramolecular hydrogen bonding between the amine proton and the fluorine atom, which can significantly influence the molecule's conformation and properties. nih.govresearchgate.net For the development of ¹⁹F NMR probes, theoretical calculations can help predict ¹⁹F chemical shifts, aiding in the design of new tags with enhanced sensitivity to specific biological events. rsc.org This synergy between computational prediction and experimental validation will accelerate the development of novel applications for this compound and its derivatives.
| Computational Method | Predicted Properties | Relevance to Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, conformational energies, vibrational frequencies, HOMO/LUMO energies, molecular electrostatic potential. nih.govacs.orgnih.gov | Guides synthesis, predicts reactivity, helps interpret spectroscopic data (IR, Raman), and assesses electronic characteristics. uva.es |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis absorption spectra. acs.org | Predicts optical properties for potential applications in dyes or fluorescent probes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of noncovalent interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov | Elucidates intramolecular forces that determine molecular shape and stability. |
| NMR Chemical Shift Calculation | Prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. | Aids in the design of novel ¹⁹F NMR probes with tailored sensitivity and helps assign experimental spectra. rsc.org |
Development of More Accurate Predictive Models
A significant frontier in chemical research is the ability to predict the properties and behavior of molecules before they are synthesized. For derivatives of this compound, the development of robust predictive models is crucial for designing compounds with desired characteristics, such as enhanced biological activity or specific material properties.
Current research leverages computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies. DFT allows for the calculation of molecular properties, including electronic structure, band-gap energy, and spectroscopic parameters, providing insight into the molecule's fundamental characteristics. nih.govscientific.net QSAR models build upon this by establishing a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For aniline derivatives, these models can predict parameters like lipophilicity and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), which are critical in the early stages of drug discovery. nih.gov
Future efforts are aimed at refining these models to more accurately account for the unique effects of the fluorine atom, such as its high electronegativity and its influence on hydrogen bonding and molecular conformation. researchgate.net The goal is to create models with high predictive power for complex systems, reducing the reliance on costly and time-consuming trial-and-error synthesis.
Table 1: Computational Methods in Predictive Modeling
| Method | Application for this compound Derivatives | Key Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of fundamental electronic and structural properties. | Optimized geometry, band-gap energy, molecular electrostatic potential. scientific.net |
| QSAR | Predicting biological activity and pharmacokinetic profiles. | Lipophilicity (logP), ADMET properties, drug-likeness. nih.gov |
| Ab initio methods | High-accuracy calculation of molecular descriptors for toxicity models. | Negatively charged surface area, hydrogen bonding potential, reactivity. researchgate.net |
High-Throughput Computational Screening for Derivatization
Building on the foundation of predictive models, high-throughput computational screening (HTS) represents a paradigm shift in the discovery of new molecules. bmglabtech.com This approach involves the virtual screening of vast libraries containing thousands or even millions of potential derivatives of a core structure like this compound.
The process uses computational docking and scoring functions to predict how well each virtual compound might bind to a specific biological target, such as a protein or enzyme. enamine.net This allows researchers to rapidly identify a smaller, more manageable set of promising candidates for actual synthesis and experimental testing. This "in silico" approach dramatically accelerates the hit-finding phase of drug discovery and reduces costs. bmglabtech.comenamine.net
Emerging trends in this area involve the use of artificial intelligence and machine learning algorithms to refine the screening process. These technologies can learn from existing data to better predict the activity of novel compounds and even design new derivatives with optimized properties. The integration of HTS with large, synthetically accessible virtual libraries, such as Enamine's REAL (REadily AccessibLe) database, further bridges the gap between computational prediction and physical synthesis. enamine.net
Exploration of Novel Chemical Transformations Involving Fluorine
The synthesis of fluorinated molecules presents unique challenges due to the reactivity of fluorine sources and the strength of the carbon-fluorine bond. nih.gov Future research is heavily focused on developing new synthetic methods that are safer, more efficient, and more versatile.
New Fluorination Reagents and Reaction Pathways
The development of new fluorinating agents is central to advancing fluorine chemistry. While classic reagents have been effective, they often suffer from drawbacks such as high toxicity (e.g., fluorine gas, hydrogen fluoride) or hazardous handling requirements. tcichemicals.com Modern research aims to create reagents that are solid, stable, and easier to handle in a standard laboratory setting.
Fluorinating agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com Recent innovations have introduced novel reagents with improved properties. For example, reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) have been developed as stable, crystalline solids with lower reactivity to water, making them easier to handle than older reagents like DAST. tcichemicals.com Electrophilic reagents like Selectfluor® remain widely used due to their versatility and stability, with ongoing research exploring new catalytic systems to expand their reactivity. researchgate.netmdpi.com
Beyond new reagents, novel reaction pathways are being explored. researchgate.net These include photoredox catalysis, which uses visible light to initiate fluorination reactions under mild conditions, and enzyme-catalyzed fluorination, which offers unparalleled selectivity. mdpi.comresearchgate.net
Table 2: Comparison of Modern Fluorinating Reagents
| Reagent | Type | Characteristics | Applications |
|---|---|---|---|
| Selectfluor® | Electrophilic | Stable, crystalline solid; versatile. researchgate.net | α-fluorination of carbonyls, C-H fluorination. mdpi.com |
| FLUOLEAD™ | Nucleophilic | White crystalline solid, high thermal stability, less fuming. tcichemicals.com | Deoxyfluorination of alcohols. |
| DAST | Nucleophilic | Effective but requires careful handling due to thermal instability. | Stereospecific substitution of hydroxyl groups. tcichemicals.com |
| [¹⁸F]TBAF | Nucleophilic (Radiolabeling) | Used for introducing the PET isotope ¹⁸F. | Synthesis of radiotracers for PET imaging. mdpi.com |
C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive. nih.govmdpi.com While this stability is often a desirable trait in final products, it presents a significant challenge for the further modification of fluorinated molecules. A major area of emerging research is therefore focused on the selective activation and functionalization of C-F bonds. mdpi.comresearchgate.net
This field, once considered a daunting task, has seen remarkable progress. researchgate.net Strategies include:
Transition Metal Catalysis: Using metals like palladium, nickel, or copper to mediate the cleavage of the C-F bond, allowing the fluorine to be replaced with other functional groups. mdpi.comnih.gov
Photocatalysis: Employing light-absorbing catalysts that, upon irradiation, can facilitate the difficult C-F bond cleavage under mild conditions. sciencedaily.com
Frustrated Lewis Pairs (FLPs): Using combinations of bulky Lewis acids and bases that can cooperatively activate the C-F bond.
Transition-Metal-Free Processes: Developing methods that avoid transition metals, for instance, by using strong nucleophiles or main-group reagents to activate the C-F bond. mdpi.com
These methods provide powerful tools for late-stage functionalization, enabling the diversification of complex fluorinated scaffolds without having to rebuild the molecule from scratch. This is particularly valuable in drug discovery for fine-tuning the properties of a lead compound.
Integration with Flow Chemistry and Automated Synthesis
The practical synthesis of fluorinated compounds is being revolutionized by the integration of continuous flow chemistry and automation. durham.ac.ukbeilstein-journals.org Flow chemistry involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, rather than in a traditional batch flask.
This approach offers several key advantages for fluorine chemistry:
Enhanced Safety: Many fluorination reactions are highly exothermic or involve hazardous reagents. The small internal volume of a flow reactor minimizes the amount of reactive material present at any given time and allows for superior temperature control, drastically improving safety. durham.ac.ukbeilstein-journals.org
Improved Efficiency and Scalability: Flow systems enable precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. Scaling up production is achieved by simply running the system for a longer duration. beilstein-journals.orgresearchgate.net
Handling of Hazardous Reagents: Flow reactors are ideal for containing and handling toxic or corrosive reagents like DAST, HF, or even fluorine gas. durham.ac.ukvapourtec.com
Automation and Multi-step Synthesis: Flow systems can be readily automated and linked together to perform multi-step synthetic sequences without the need for manual isolation of intermediates. durham.ac.uk This is leading to the development of fully automated platforms for the synthesis and purification of complex molecules. rsc.org
The integration of these technologies is making the synthesis of compounds like this compound and its derivatives faster, safer, and more efficient, paving the way for rapid library generation and process optimization. mit.edu
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) |
| Diethylaminosulfur trifluoride (DAST) |
| Hydrogen fluoride (B91410) |
| N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor®) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
